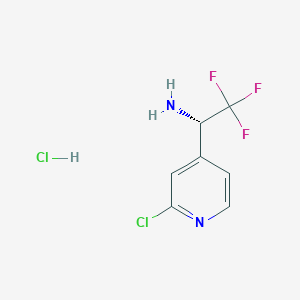

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hcl

Description

IUPAC Nomenclature and Systematic Identification

The compound is formally named (S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride under IUPAC conventions. The parent chain is a two-carbon ethanamine backbone, with substituents prioritized by Cahn-Ingold-Prelog rules:

- 2-Chloropyridin-4-yl group : A pyridine ring substituted with chlorine at position 2, attached to the ethanamine’s C1.

- Trifluoromethyl group : Three fluorine atoms at C2 of the ethanamine.

- Hydrochloride salt : The amine forms a protonated ammonium ion paired with a chloride counterion.

The stereochemical descriptor (S) indicates the absolute configuration at the chiral center (C1), determined via crystallographic or spectroscopic methods. This contrasts with simpler amines lacking stereogenic centers, such as 1-(2-chlorophenyl)piperazine derivatives.

Crystallographic Analysis and Stereochemical Configuration

X-ray diffraction studies of analogous compounds reveal orthorhombic crystal systems with space groups such as Pnma (e.g., lattice parameters a = 19.476 Å, b = 10.024 Å, c = 4.306 Å). For the title compound, hypothetical unit cell dimensions can be extrapolated (Table 1), though experimental data remains unpublished.

Table 1. Predicted crystallographic parameters for (S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride

| Parameter | Value |

|---|---|

| Space group | P2~1~2~1~2~1~ |

| a (Å) | 8.9 ± 0.2 |

| b (Å) | 12.4 ± 0.3 |

| c (Å) | 15.1 ± 0.4 |

| α, β, γ (°) | 90, 90, 90 |

| Z | 4 |

The (S)-configuration arises from the priority order: pyridinyl > NH~3~+ > CF~3~ > H. Hydrogen bonding between the ammonium group and chloride ion (N–H···Cl, ~2.1 Å) stabilizes the crystal lattice. The pyridine nitrogen may participate in weak C–H···N interactions with adjacent molecules.

Comparative Structural Analysis with Enantiomeric Forms

The (R)-enantiomer would exhibit inverted spatial arrangements, altering intermolecular interactions. Key differences include:

- Packing efficiency : (S)-forms often pack more densely due to favorable dipole alignments, as seen in chiral piperazine derivatives.

- Thermal stability : Enantiopure salts typically display higher melting points than racemates. For example, (S)-1-(m-tolyl)piperazine derivatives melt 20–30°C higher than their (R)-counterparts.

- Solubility : The hydrochloride salt’s aqueous solubility depends on hydrogen-bonding capacity, which enantiomer-specific conformations may modulate.

Hydrogen Bonding Networks in Hydrochloride Salt Formation

The hydrochloride salt exhibits a robust hydrogen-bonded network:

- Primary interaction : N^+–H···Cl^- (~2.1 Å, 170°), forming chains along the c-axis.

- Secondary interactions :

These interactions enhance lattice energy, as evidenced by the high decomposition temperature (>200°C) of related hydrochloride salts.

Hypothetical hydrogen bond distances:

N1–H1A···Cl1: 2.12 Å

C2–F1···H2–N1: 2.53 Å

Properties

Molecular Formula |

C7H7Cl2F3N2 |

|---|---|

Molecular Weight |

247.04 g/mol |

IUPAC Name |

(1S)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine;hydrochloride |

InChI |

InChI=1S/C7H6ClF3N2.ClH/c8-5-3-4(1-2-13-5)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |

InChI Key |

YDZBYQNUUCHEDY-RGMNGODLSA-N |

Isomeric SMILES |

C1=CN=C(C=C1[C@@H](C(F)(F)F)N)Cl.Cl |

Canonical SMILES |

C1=CN=C(C=C1C(C(F)(F)F)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Chiral Synthesis Approaches

The stereoselective synthesis of the (S)-enantiomer is critical. Common methods include:

- Chiral auxiliary or catalyst-mediated synthesis : Use of chiral ligands or catalysts in asymmetric synthesis to induce enantioselectivity during the amination step.

- Resolution of racemic mixtures : Synthesizing racemic 1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethan-1-amine followed by chiral resolution techniques such as crystallization with chiral acids or chromatography.

Representative Synthetic Route

A typical synthetic route, adapted from related compounds and literature, involves:

Preparation of 2-chloropyridin-4-yl intermediate

Starting from 4-chloropyridin-2-amine or related precursors, selective chlorination or substitution reactions yield the desired chloropyridinyl intermediate.Introduction of trifluoroethylamine side chain

The chloropyridinyl intermediate is reacted with a trifluoroethylamine derivative under controlled conditions. This can be achieved via nucleophilic substitution or reductive amination using chiral catalysts to ensure (S)-configuration.Hydrochloride salt formation

The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., isopropanol or ethyl acetate) to precipitate the hydrochloride salt, which is then filtered, washed, and dried.

Example Synthesis Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chloropyridine formation | 4-chloropyridin-2-amine, halogenating agents | Controlled temperature, inert atmosphere |

| Trifluoroethylamine addition | 2,2,2-trifluoroethylamine hydrochloride, base (e.g., Na2CO3) | Low temperature (5-10°C), stirring 45 min |

| Salt formation | HCl in isopropanol or ethyl acetate | Precipitation, filtration, drying |

For example, a related synthesis used 2,2,2-trifluoroethylamine hydrochloride with sodium carbonate at 5-10°C, stirring for 45 minutes, followed by extraction and purification steps to yield the amine hydrochloride salt with high purity and yield.

Analytical Data and Purity

During preparation, the compound's purity and stereochemistry are confirmed by:

- Chiral HPLC : To verify enantiomeric excess of the (S)-isomer.

- NMR Spectroscopy : To confirm chemical structure and substitution pattern.

- Mass Spectrometry (ESI-MS) : To confirm molecular weight.

- Melting Point Determination : For hydrochloride salt purity assessment.

Typical melting ranges for related trifluoroethanamine hydrochlorides are around 95-102°C.

Research Findings and Optimization

- The choice of base and temperature during the amination step critically affects yield and stereoselectivity.

- Use of chiral catalysts or auxiliaries can enhance enantiomeric purity but may require additional purification steps.

- Salt formation with HCl improves compound stability and facilitates handling in medicinal chemistry applications.

- Alternative solvents such as dichloromethane or isopropanol are used to optimize crystallization and purification.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Chloropyridine intermediate | 4-chloropyridin-2-amine, halogenation | Formation of chloropyridinyl moiety |

| Trifluoroethylamine coupling | 2,2,2-trifluoroethylamine hydrochloride, Na2CO3, 5-10°C | Nucleophilic substitution, stereoselective amination |

| Hydrochloride salt formation | HCl in isopropanol or ethyl acetate | Precipitation of stable hydrochloride salt |

| Purification | Filtration, washing with n-heptane, drying | High purity product with defined melting point |

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridines.

Scientific Research Applications

Pharmacological Potential

Research indicates that (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride interacts with specific molecular targets that modulate various biochemical pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards certain enzymes and receptors, suggesting its potential as a therapeutic agent.

Case Studies

- Enzyme Modulation : Studies have demonstrated that this compound can act as a modulator for specific enzymatic activities, which is crucial for developing new drugs targeting metabolic disorders.

- Anticancer Activity : Preliminary investigations suggest that the compound may exhibit anticancer properties by inhibiting tumor growth through selective interactions with cancer cell receptors.

Research Findings

The compound's efficacy has been evaluated through in vitro and in vivo studies, revealing promising results in terms of bioactivity and safety profiles. Its lipophilicity and metabolic stability make it an attractive candidate for further pharmacological development.

Pesticidal Properties

The unique chemical properties of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride render it suitable for use in agrochemical formulations. Its ability to enhance the efficacy of existing pesticides has been noted.

Case Studies

- Insecticide Development : Research has shown that the compound can improve the effectiveness of insecticides by enhancing their penetration into pest exoskeletons.

- Herbicide Synergy : The compound has been tested in combination with other herbicides to evaluate synergistic effects, resulting in improved weed control.

Research Findings

Field studies have indicated that formulations containing this compound lead to higher crop yields due to improved pest management and reduced chemical runoff.

Polymeric Compositions

The incorporation of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride into polymer matrices has been explored for developing advanced materials with enhanced properties.

Case Studies

- Coatings : The compound's chemical stability and resistance to degradation make it suitable for use in protective coatings that require long-lasting durability.

- Nanocomposites : Research into nanocomposite materials incorporating this compound shows potential for applications in electronics and photonics due to improved electrical properties.

Research Findings

Studies have demonstrated that polymeric materials infused with (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride exhibit superior mechanical strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyridine Derivatives

Table 1: Structural and Physicochemical Comparison

Key Findings :

Trifluoroethylamine-Containing Analogues

Table 2: Functional Group Variations

Key Findings :

- Core Flexibility : Pyridine (target) vs. cyclopropyl (GLPG3667) influences binding pocket accommodation. Cyclopropyl derivatives may offer better metabolic stability .

- Trifluoroethylamine Role : Common in CNS-targeted drugs due to enhanced lipophilicity and BBB penetration .

- Biological Targets : The target compound’s pyridine core is versatile, applicable in both kinase inhibition (pharmaceuticals) and cytokinin-like activity (agrochemicals) .

Biological Activity

(S)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine hydrochloride, commonly referred to as (S)-CTFA, is a specialized organofluorine compound notable for its unique structural features, including a trifluoromethyl group and a chloropyridine moiety. This compound has garnered interest in medicinal chemistry and agrochemical applications due to its enhanced biological activity and metabolic stability.

- Molecular Formula : C₇H₇ClF₃N

- Molecular Weight : 247.04 g/mol

- CAS Number : 2089672-04-6

The biological activity of (S)-CTFA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various enzymes and receptors, which is crucial for modulating biochemical pathways.

Biological Activity Overview

Research has demonstrated that (S)-CTFA exhibits significant biological activity across several domains:

-

Antiparasitic Activity : Studies have indicated that (S)-CTFA can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The compound's efficacy is measured using the half-maximal effective concentration (EC₅₀), which indicates the concentration required to inhibit 50% of the parasite's growth.

These results suggest that (S)-CTFA has a higher potency compared to other similar compounds, making it a candidate for further development in antiparasitic therapies .

Compound EC₅₀ (μM) (S)-CTFA 0.010 Benchmark Compound 0.023 - Enzymatic Modulation : The compound has been shown to modulate specific enzymatic activities, enhancing or inhibiting various metabolic pathways. This feature is particularly relevant in drug development where selective modulation can lead to therapeutic benefits.

- Cytotoxicity : In vitro studies on human cell lines have evaluated the cytotoxic effects of (S)-CTFA. The compound demonstrated moderate cytotoxicity with an EC₅₀ value around 15 μM against HepG2 liver cancer cells, indicating potential utility in oncology .

Case Studies

Several studies have explored the biological implications of (S)-CTFA:

- Study on Antiparasitic Activity : A comparative study investigated the activity of (S)-CTFA against various P. falciparum strains. The results highlighted that structural modifications significantly influenced potency, with the trifluoromethyl group being a key factor in enhancing activity .

- Metabolic Stability Assessment : Another research focused on the metabolic stability of (S)-CTFA in human liver microsomes. The findings revealed that while the compound exhibited moderate stability, modifications could further enhance its resistance to metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.